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molecular formula C10H8INO B8509766 7-Iodo-6-methyl-4(1H)-quinolinone

7-Iodo-6-methyl-4(1H)-quinolinone

Cat. No. B8509766
M. Wt: 285.08 g/mol
InChI Key: BDEZSSRBHHIWPU-UHFFFAOYSA-N
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Patent
US06787558B2

Procedure details

Under vigorous stirring, 7-iodo-6-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (6.50 g, 19.8 mmol) was added portionwise to Dowtherm® A (120 mL) at 250° C., then the mixture was stirred for another 90 min. After cooling, heptane (170 mL) was added, and the precipitate was collected by filtration. The crude material was triturated in hexane/ethyl acetate (1:1) to afford the title compound (5.12 g, 91%). Off-white solid, ISP-MS: m/e=286.1 ([M+H]+).
Name
7-iodo-6-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:15])[C:7](C(O)=O)=[CH:8][NH:9]2)=[CH:4][C:3]=1[CH3:16].C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>CCCCCCC>[I:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:15])[CH:7]=[CH:8][NH:9]2)=[CH:4][C:3]=1[CH3:16] |f:1.2|

Inputs

Step One
Name
7-iodo-6-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
Quantity
6.5 g
Type
reactant
Smiles
IC1=C(C=C2C(C(=CNC2=C1)C(=O)O)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
Step Two
Name
Quantity
170 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for another 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
The crude material was triturated in hexane/ethyl acetate (1:1)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
IC1=C(C=C2C(C=CNC2=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.12 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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